N-(4-butylphenyl)-3-(dimethylamino)benzamide
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Overview
Description
N-(4-butylphenyl)-3-(dimethylamino)benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a butyl group attached to a phenyl ring, which is further connected to a benzamide structure with a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-butylphenyl)-3-(dimethylamino)benzamide typically involves the reaction of 4-butylaniline with 3-(dimethylamino)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized conditions for large-scale production. This may include the use of automated reactors, controlled temperature and pressure conditions, and continuous monitoring of the reaction progress to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(4-butylphenyl)-3-(dimethylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.
Substitution: The compound can participate in substitution reactions, where the dimethylamino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for halogenation reactions.
Major Products Formed:
Oxidation: Formation of N-(4-butylphenyl)-3-(dimethylamino)benzoic acid.
Reduction: Formation of N-(4-butylphenyl)-3-(dimethylamino)benzylamine.
Substitution: Formation of N-(4-butylphenyl)-3-(dimethylamino)benzyl halides.
Scientific Research Applications
Chemistry: N-(4-butylphenyl)-3-(dimethylamino)benzamide is used as a precursor in the synthesis of various organic compounds
Biology: In biological research, this compound is studied for its potential interactions with biological targets. It may be used in the development of new drugs or as a tool compound to study specific biochemical pathways.
Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be incorporated into polymers or other materials to impart specific properties.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-3-(dimethylamino)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
N-(4-butylphenyl)-3-(dimethylamino)benzoic acid: An oxidized derivative with different chemical properties.
N-(4-butylphenyl)-3-(dimethylamino)benzylamine: A reduced form with distinct biological activity.
N-(4-butylphenyl)-3-(dimethylamino)benzyl halides: Substituted derivatives with varied reactivity.
Uniqueness: N-(4-butylphenyl)-3-(dimethylamino)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C19H24N2O |
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Molecular Weight |
296.4 g/mol |
IUPAC Name |
N-(4-butylphenyl)-3-(dimethylamino)benzamide |
InChI |
InChI=1S/C19H24N2O/c1-4-5-7-15-10-12-17(13-11-15)20-19(22)16-8-6-9-18(14-16)21(2)3/h6,8-14H,4-5,7H2,1-3H3,(H,20,22) |
InChI Key |
POQAROVBGDYVNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N(C)C |
Origin of Product |
United States |
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